(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is a complex organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of benzazepine derivatives, which are significant in drug development due to their biological activities. The compound's IUPAC name is 2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid, with a molecular formula of C17H22N2O5 and a molecular weight of 334.37 g/mol .
The synthesis of (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves several steps:
The synthesis may utilize commercially available precursors and may involve various solvents and reagents such as dichloromethane and ethanol. Reaction conditions like temperature and pressure are optimized to enhance yield and purity .
The compound features a benzazepine core with a carboxymethyl group and an amino group. Its stereochemistry is crucial for its biological activity.
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one can undergo several chemical reactions:
Common reagents include acids and bases with controlled reaction conditions to achieve desired products. For instance, oxidation may yield carboxylic acids while reduction can produce alcohols or amines .
The mechanism of action for (S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites of these targets, potentially inhibiting their activity and altering biochemical pathways within cells . This interaction is crucial for its therapeutic effects.
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has a melting point that can be influenced by purity and crystalline form.
The compound exhibits solubility in common organic solvents like dichloromethane and ethanol. Its stability under various conditions makes it suitable for further chemical modifications .
(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-benzazepin-3-one is primarily used in scientific research related to medicinal chemistry. Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases. Additionally, its derivatives may have applications in synthesizing more complex molecules for therapeutic purposes .
Benzazepine derivatives occupy a significant position in pharmaceutical development due to their structural resemblance to biologically active endogenous compounds and their ability to impart conformational constraint in drug design. The historical development of benzazepine chemistry traces back to investigations of CNS-active compounds in the mid-20th century, with particular focus on their interactions with neurotransmitter systems [7] [10]. The unique seven-membered azepine ring provides greater conformational flexibility compared to smaller heterocycles while maintaining sufficient rigidity to enforce specific bioactive orientations. The unsubstituted 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold (C₁₀H₁₂N₂O) served as the foundational structure upon which various pharmacologically optimized derivatives were developed [8].
The specific incorporation of a carboxymethyl group at the 2-position, as seen in Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]benzazepin-3-one, represented a significant advancement in benzazepine chemistry. This structural modification transformed the scaffold into a versatile dipeptide mimetic capable of replacing traditional amino acid residues while introducing conformational constraints that improve receptor selectivity and metabolic stability. Researchers quickly recognized the potential of this functionalized benzazepine as a key intermediate for synthesizing neurokinin 1 (NK1) receptor antagonists, which showed promise in pain management and neurological disorder treatment [7]. The subsequent introduction of the Boc-protecting group at the 4-amino position further enhanced the molecule's utility by providing orthogonal protection for the amine functionality while maintaining the carboxylic acid's reactivity for coupling reactions [3] [6].
Table 2: Evolution of Benzazepine Scaffolds in Pharmaceutical Development
| Generation | Representative Structure | Key Advancements | Therapeutic Applications |
|---|---|---|---|
| First | 3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | Basic benzazepine scaffold | Limited; foundational research |
| Second | 4-Amino-2-substituted derivatives | Introduction of carboxylic acid functionality | Peptide mimetics, enzyme substrates |
| Third | Boc-(S)-4-amino-2-carboxymethyl derivative | Chiral control with Boc protection | Targeted neurokinin antagonists, opioid hybrids |
The strategic development of constrained benzazepines as privileged templates for GPCR-targeted compounds accelerated during the 1990s and early 2000s. Researchers discovered that appropriate derivatization of the central benzazepine core could yield selective ligands for various G protein-coupled receptors, including opioid receptors, bradykinin receptors, and somatostatin receptors [7]. This era witnessed the systematic exploration of structure-activity relationships around the benzazepine nucleus, establishing that the (S)-configuration at the 4-position conferred superior binding affinity and functional activity at target receptors compared to the racemic mixture or (R)-enantiomer [7]. The scaffold's versatility was further demonstrated in the patent literature, with benzazepine derivatives explored as histamine H3 antagonists for treating central nervous system disorders [10].
The chiral integrity at the 4-position of Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]benzazepin-3-one represents a critical determinant of its biological interactions and synthetic utility. The compound's pronounced optical rotation ([α]D²⁰ = -245 ± 2°) provides a measurable indicator of its enantiomeric purity, which is essential for consistent biological performance [3]. In receptor-ligand interactions, the (S)-configuration positions the Boc-protected amino group and the carboxymethyl side chain in specific three-dimensional orientations that complement the topology of target binding sites. This stereospecific complementarity is particularly crucial when the benzazepine core functions as a conformationally constrained amino acid surrogate in peptidomimetics targeting G protein-coupled receptors (GPCRs) [7].
The significance of stereochemical control is exemplified in the development of neurokinin 1 (NK1) receptor antagonists. Molecular modeling studies revealed that the (S)-configured benzazepine scaffold optimally positions its aromatic system and pendant functional groups to interact with key residues in the NK1 receptor binding pocket. This stereospecific interaction pattern enables the displacement of substance P, the endogenous ligand, thereby inhibiting neurogenic inflammation and pain signaling pathways [7]. Similarly, in the design of chimeric opioid agonist-NK1 antagonist molecules, the (S)-configuration proved essential for maintaining high-affinity binding to both μ-opioid receptors and NK1 receptors simultaneously. This dual pharmacophore approach aimed to produce analgesia through opioid receptor activation while blocking pro-nociceptive signals through NK1 receptor antagonism, with the benzazepine core serving as a critical structural element bridging the two pharmacophoric units [7].
The stereochemical preference extends beyond receptor binding to influence pharmacokinetic properties. The (S)-enantiomer demonstrates superior metabolic stability compared to its (R)-counterpart, particularly against common proteolytic enzymes that might recognize the molecule as a peptide-like substrate. This enhanced stability stems from the specific orientation of functional groups that either shields labile bonds or creates steric hindrance against enzymatic attack. Additionally, the defined stereochemistry contributes to more predictable distribution patterns, reducing the risk of off-target effects that might arise from racemic mixtures where each enantiomer could engage different biological targets [3] [7].
The tert-butoxycarbonyl (Boc) protecting group in Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]benzazepin-3-one serves multiple critical functions in synthetic chemistry applications. This urethane-based protection strategy temporarily masks the reactivity of the secondary amine at the 4-position while preserving the carboxylic acid functionality for subsequent coupling reactions. The Boc group exhibits exceptional compatibility with diverse reaction conditions, remaining stable under neutral and basic environments while being readily cleavable under mild acidic conditions (typically 25-50% trifluoroacetic acid in dichloromethane) without affecting the benzazepine core or the carboxymethyl side chain [3] [6].
The chemical behavior of the Boc-protected amine significantly enhances the molecule's utility in multi-step synthetic sequences. The Boc group's steric bulk prevents unwanted side reactions during coupling steps, particularly when the carboxylic acid functionality is activated for amide bond formation. This protection is especially crucial in solid-phase peptide synthesis (SPPS), where the molecule functions as a constrained amino acid analogue. The orthogonality between the Boc group and other common protecting groups (Fmoc, Cbz, Alloc) enables sophisticated protection schemes necessary for constructing complex peptide-peptidomimetic hybrids [3] [6]. After serving its protective function, the Boc group can be selectively removed to reveal the secondary amine, which can then participate in nucleophilic reactions, reductive amination, or serve as a metal coordination site in catalysis.
Beyond its protective role, the Boc moiety influences the compound's physicochemical properties. The tert-butyl group imparts moderate hydrophobicity that enhances solubility in organic solvents during synthetic manipulations, facilitating purification and handling. This hydrophobicity also contributes to improved membrane permeability in biological assays, making Boc-protected intermediates particularly valuable in early-stage drug discovery. Additionally, the carbamate functionality within the Boc group can participate in intramolecular hydrogen bonding with the adjacent amide carbonyl, potentially stabilizing specific conformations of the benzazepine ring system that might be biologically relevant [3].
The storage requirements for Boc-(S)-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]benzazepin-3-one (0-8°C) reflect the chemical stability considerations of the Boc protecting group [3] [6]. While stable under normal laboratory conditions, prolonged exposure to elevated temperatures or acidic environments could potentially initiate decomposition pathways, including tert-butyl carbocation formation or intramolecular cyclization. These stability considerations necessitate controlled storage conditions but do not significantly impact its handling in standard synthetic workflows where the compound is typically used shortly after being removed from refrigerated storage.
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.:
CAS No.: 4337-12-6